Gramine
Overview
Description
Gramine, also known as N,N-dimethyl-1H-indole-3-methylamine, is an indole alkaloid initially isolated from the plant Arundo donax L. It is commonly found in various raw plants, particularly barley. This compound plays a defensive role in plants against herbivores and has attracted significant attention due to its diverse biological activities, including antiviral, antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Mechanism of Action
Target of Action
Gramine, also known as N, N-dimethyl-1H-indole-3-methylamine, is an indole alkaloid . It has been found to act as an agonist of the adiponectin receptor 1 (AdipoR1) . AdipoR1 plays a crucial role in glucose regulation and fatty acid oxidation.
Mode of Action
It is known that this compound interacts with its target, adipor1, leading to changes in the cell . This interaction triggers a series of biochemical reactions that result in its diverse biological activities, including antiviral, antibacterial, antifungal, anti-inflammatory, and antitumor activities .
Biochemical Pathways
This compound affects several biochemical pathways. It plays a defensive role in plants against herbivores . It can act as a precursor for the biosynthesis of tryptophan and play a vital role in amino acid metabolism . Furthermore, it has been shown to exert cytoprotective effects and antioxidant properties against H2O2-induced oxidative stress in HEK 293 cells .
Pharmacokinetics
Research suggests that structural optimization may be needed to address potential issues with this compound’s pharmacokinetics and bioavailability .
Result of Action
The interaction of this compound with its target leads to a variety of molecular and cellular effects. These include antiviral, antibacterial, antifungal, anti-inflammatory, and antitumor activities . It also has applications in therapy for Alzheimer’s disease, serotonin-receptor-related activity, insecticidal activity, and application as an algicide .
Biochemical Analysis
Biochemical Properties
Gramine interacts with various enzymes, proteins, and other biomolecules. It has been found to increase the activities of carboxylesterase and glutathione S -transferase, two important detoxification enzymes . The activities of these enzymes are positively correlated with the concentration of dietary this compound .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways, including any enzymes or cofactors that it interacts with. It could also include any effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues is a complex process that involves various transporters or binding proteins. The effects on its localization or accumulation are currently being researched .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are currently being researched. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The chemical synthesis of gramine involves several steps. One common method is the Mannich reaction, where indole is reacted with formaldehyde and dimethylamine. This reaction typically occurs under acidic conditions, leading to the formation of this compound .
Industrial Production Methods
In industrial settings, this compound can be extracted from plants like Arundo donax L. using ultrasonic extraction methods. The extraction rate can be optimized by adjusting parameters such as ultrasonic power, time, temperature, liquid-material ratio, and pH value .
Chemical Reactions Analysis
Types of Reactions
Gramine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: This compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Acidic or basic conditions are often employed to facilitate these reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of various indole derivatives .
Scientific Research Applications
Gramine has a wide range of scientific research applications:
Chemistry: this compound serves as a precursor for the synthesis of other indole derivatives and is used in various organic synthesis reactions.
Biology: this compound exhibits antiviral, antibacterial, antifungal, and insecticidal activities, making it valuable in biological research.
Medicine: this compound has potential therapeutic applications, including anti-inflammatory and antitumor activities. It is also being explored for its role in treating Alzheimer’s disease and serotonin-receptor-related disorders.
Industry: This compound is used as an algicide and insecticide in agricultural settings.
Comparison with Similar Compounds
Gramine is structurally similar to other indole alkaloids such as sumatriptan and rizatriptan. These compounds share a common indole backbone but differ in their functional groups and biological activities. Sumatriptan and rizatriptan are used clinically for treating migraines, highlighting the therapeutic potential of indole derivatives .
List of Similar Compounds
- Sumatriptan
- Rizatriptan
- Hordenine
This compound’s uniqueness lies in its diverse biological activities and its role as a precursor for the biosynthesis of tryptophan, an essential amino acid .
Properties
IUPAC Name |
1-(1H-indol-3-yl)-N,N-dimethylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-13(2)8-9-7-12-11-6-4-3-5-10(9)11/h3-7,12H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCDGBSUVYYVKQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CNC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3058955 | |
Record name | 1H-Indole-3-methanamine, N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3058955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3-(Dimethylaminomethyl)indole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035762 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
87-52-5 | |
Record name | Gramine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87-52-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Gramine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087525 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Gramine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16892 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Indole-3-methanamine, N,N-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H-Indole-3-methanamine, N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3058955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Indol-3-ylmethyldimethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.591 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GRAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FGQ8A78L14 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 3-(Dimethylaminomethyl)indole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035762 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
138 - 139 °C | |
Record name | 3-(Dimethylaminomethyl)indole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035762 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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